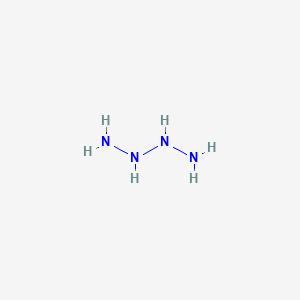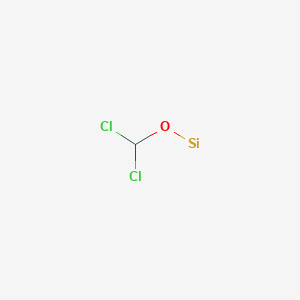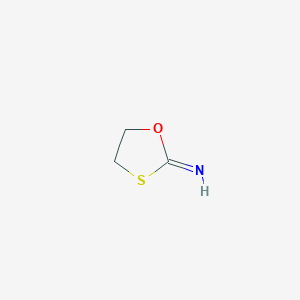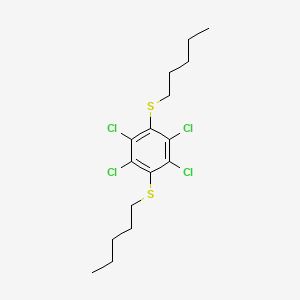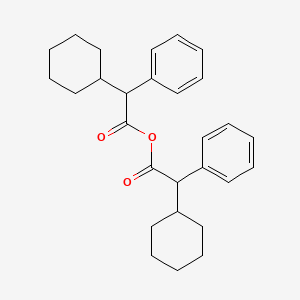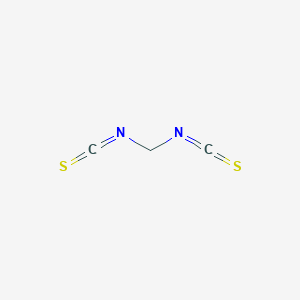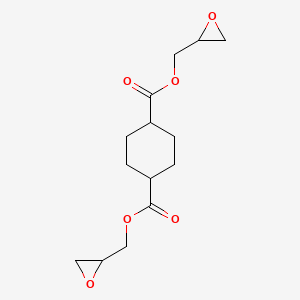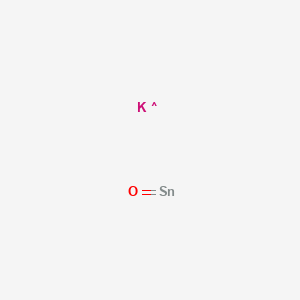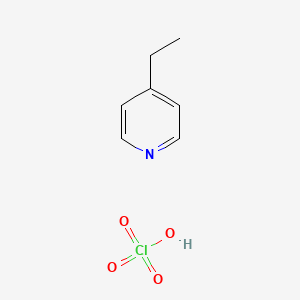
4-Ethylpyridine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpyridine: is an organic compound with the molecular formula C7H9N . It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is a clear, colorless to yellow liquid with a characteristic odor. Perchloric acid , on the other hand, is a strong acid with the formula HClO4 . It is known for its high oxidizing potential and is used in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 4-acetylpyridine. This process includes the following steps :
Claisen Condensation: Ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to carry out the Claisen condensation reaction, forming ethyl 3-oxo-3-(4-pyridyl) propionate.
Reduction: The ethyl 3-oxo-3-(4-pyridyl) propionate is mixed with dimethyl sulfoxide and water, followed by heating to obtain 4-acetylpyridine. This is then reduced using glycol, potassium hydroxide, and hydrazine hydrate to produce 4-ethylpyridine.
Industrial Production Methods: Industrial production of 4-ethylpyridine typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as fractional distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylpyridine N-oxide.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions, where the ethyl group or hydrogen atoms on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Hydrazine hydrate and potassium hydroxide for reduction reactions.
Catalysts: Palladium or nickel catalysts for hydrogenation reactions.
Major Products:
4-Ethylpyridine N-oxide: Formed through oxidation.
Substituted Pyridines: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: 4-Ethylpyridine is used as a monomer in polymer chemistry and as a ligand in coordination chemistry. It is also used to study the influence of counter-anion concentration on analyte retention .
Biology and Medicine: Research on 4-ethylpyridine includes its biodegradation by microorganisms, which can be useful in environmental studies and bioremediation .
Industry: In the industrial sector, 4-ethylpyridine is used as a solvent and as an intermediate in the synthesis of various chemicals .
Mécanisme D'action
The mechanism of action of 4-ethylpyridine involves its interaction with various molecular targets. For instance, in biodegradation, it undergoes initial hydroxylation, followed by further oxidation or reduction steps. The presence of the ethyl group influences its reactivity and interaction with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
4-Methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: Ethyl group at the second position instead of the fourth.
Pyridine: The parent compound without any alkyl substitution.
Uniqueness: 4-Ethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to 4-methylpyridine, it has a higher molecular weight and different boiling and melting points .
Propriétés
Numéro CAS |
5828-87-5 |
|---|---|
Formule moléculaire |
C7H10ClNO4 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
4-ethylpyridine;perchloric acid |
InChI |
InChI=1S/C7H9N.ClHO4/c1-2-7-3-5-8-6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
Clé InChI |
PDBRHWNSWQCKGA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=NC=C1.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


